![molecular formula C15H16N2O2S B5871933 N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTCP belongs to the class of thiophene-based compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of BTCP is not fully understood. However, it has been proposed that BTCP exerts its therapeutic effects by modulating various signaling pathways in the body. BTCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTCP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Moreover, BTCP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the antioxidant response.
Biochemical and Physiological Effects:
BTCP has been shown to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. BTCP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, BTCP has been shown to improve cognitive function and memory by modulating various signaling pathways in the brain.
实验室实验的优点和局限性
BTCP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, BTCP has been extensively studied for its potential therapeutic applications, which makes it an ideal candidate for further research. However, there are also some limitations to using BTCP in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, the optimal dosage and administration route of BTCP for therapeutic purposes are still unknown.
未来方向
There are several future directions for the research on BTCP. One potential direction is to further elucidate the mechanism of action of BTCP. This will help to better understand how BTCP exerts its therapeutic effects and may lead to the development of more effective therapies. Another potential direction is to investigate the potential use of BTCP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, the development of novel BTCP derivatives with improved therapeutic properties is an area of active research.
合成方法
BTCP can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenecarboxylate. The second step involves the reaction of 2-thiophenecarboxylate with 2-nitroaniline in the presence of palladium catalyst to form N-[2-nitrophenyl]-2-thiophenecarboxamide. The final step involves the reduction of N-[2-nitrophenyl]-2-thiophenecarboxamide using hydrogen gas and palladium catalyst to form BTCP.
科学研究应用
BTCP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. BTCP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, BTCP has been shown to have potent antioxidant and neuroprotective effects.
属性
IUPAC Name |
N-[2-(butanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-6-14(18)16-11-7-3-4-8-12(11)17-15(19)13-9-5-10-20-13/h3-5,7-10H,2,6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLSIQFWUZLNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
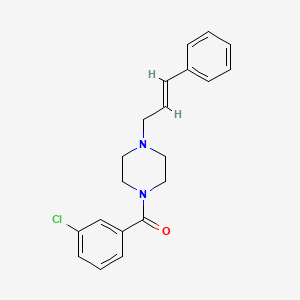
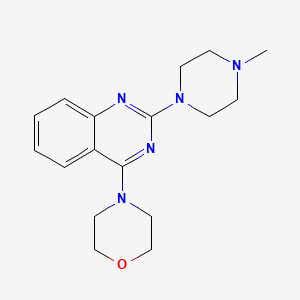
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
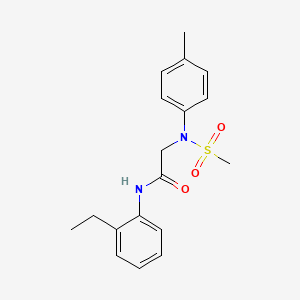
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
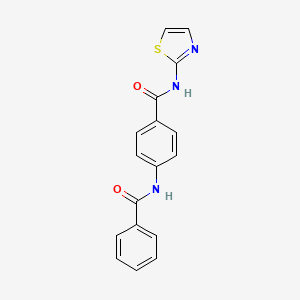
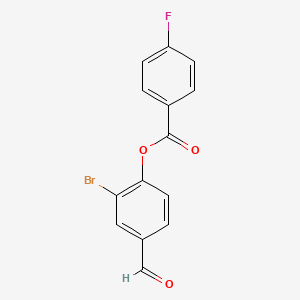

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)